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Compound of Interest

Compound Name: Z-Nle-osu

Cat. No.: B612853 Get Quote

Introduction: In the landscape of modern drug development and chemical biology, the precise

modification of proteins and peptides is paramount. Activated esters, such as N-

hydroxysuccinimide (NHS) esters, are powerful tools for achieving covalent conjugation to

primary amines on biomolecules.[1] This guide provides an in-depth technical overview of the

spectroscopic characterization of a key building block in this field: N-benzyloxycarbonyl-L-

norleucine N-hydroxysuccinimide ester (Z-Nle-OSu). Understanding the spectroscopic

signature of this reagent is crucial for verifying its purity, stability, and reactivity, ensuring the

success of subsequent conjugation reactions.

This document will detail the expected Mass Spectrometry, Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy data for Z-Nle-OSu. The information

presented herein is synthesized from spectral data of closely related analogs and foundational

spectroscopic principles, providing a robust framework for researchers working with this and

similar compounds.

The Structure of Z-Nle-OSu
The chemical structure of Z-Nle-OSu forms the basis for interpreting its spectroscopic data.

Key features include the benzyloxycarbonyl (Z) protecting group, the norleucine side chain, and

the N-hydroxysuccinimide ester.

Caption: Chemical structure of Z-Nle-OSu.
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Mass Spectrometry
Mass spectrometry is a fundamental technique for determining the molecular weight and

confirming the elemental composition of a molecule. For Z-Nle-OSu (C₁₈H₂₂N₂O₆), the

expected monoisotopic mass is 362.1478 g/mol .

Expected Mass Spectrum Data:

Ion Formula Calculated m/z

[M+H]⁺ [C₁₈H₂₃N₂O₆]⁺ 363.1550

[M+Na]⁺ [C₁₈H₂₂N₂O₆Na]⁺ 385.1370

[M-OSu]⁺ [C₁₄H₁₈NO₄]⁺ 264.1230

[Cbz]⁺ [C₈H₇O₂]⁺ 135.0441

[Nle-OSu+H]⁺ [C₁₀H₁₅N₂O₄]⁺ 227.1026

Interpretation:

The mass spectrum of Z-Nle-OSu is expected to show a prominent peak for the protonated

molecule [M+H]⁺. Adducts with sodium ([M+Na]⁺) are also commonly observed. Fragmentation

of the molecule can provide further structural confirmation. Key fragments would include the

loss of the N-hydroxysuccinimide group ([M-OSu]⁺) and the characteristic benzyloxycarbonyl

fragment ([Cbz]⁺).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation: Dissolve a small amount of Z-Nle-OSu (approximately 1 mg/mL) in a

suitable solvent such as acetonitrile or methanol.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-

flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z

100-1000.

Data Analysis: Process the acquired spectrum to identify the molecular ion peaks and any

significant fragment ions. Compare the observed m/z values with the calculated values to

confirm the identity of the compound.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of Z-Nle-OSu will exhibit characteristic absorption bands

corresponding to its carbamate, ester, and succinimide moieties.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration

3300-3400 N-H (carbamate) Stretching

3030-3100 C-H (aromatic) Stretching

2850-2960 C-H (aliphatic) Stretching

~1815, ~1785, ~1740 C=O (succinimide ester) Symmetric & Asymmetric

~1710 C=O (carbamate) Stretching

~1520 N-H (carbamate) Bending

~1250 C-O (ester) Stretching

Interpretation:

The most diagnostic peaks in the IR spectrum of Z-Nle-OSu are the multiple carbonyl

stretching bands. The succinimide ester typically shows three C=O stretching vibrations, which

are key indicators of the intact activated ester. The carbamate carbonyl stretch and the N-H

stretch and bend are also important for confirming the presence of the Z-protecting group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: Place a small amount of the solid Z-Nle-OSu sample directly onto the

ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Background Correction: Record a background spectrum of the clean ATR crystal before

analyzing the sample and subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual

atoms within a molecule, allowing for unambiguous structure elucidation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Z-Nle-OSu will show distinct signals for the protons of the Z-group,

the norleucine backbone and side chain, and the succinimide ring.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.35 m 5H Aromatic (Z-group)

~5.15 s 2H CH₂ (Z-group)

~5.40 d 1H NH (carbamate)

~4.60 m 1H α-CH (Norleucine)

~2.85 s 4H CH₂ (Succinimide)

~1.90 m 2H β-CH₂ (Norleucine)

~1.40 m 4H γ,δ-CH₂ (Norleucine)

~0.90 t 3H ε-CH₃ (Norleucine)

Interpretation:

The aromatic protons of the Z-group will appear as a multiplet around 7.35 ppm. The benzylic

protons of the Z-group will give a characteristic singlet at approximately 5.15 ppm. The protons

of the succinimide ring are chemically equivalent and will appear as a singlet around 2.85 ppm.

[2][3][4] The protons of the norleucine moiety will show characteristic multiplets, with the α-

proton being the most downfield of the aliphatic signals due to its proximity to the ester and

amide groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
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Chemical Shift (ppm) Assignment

~169.0 C=O (Succinimide)

~168.5 C=O (Ester)

~156.0 C=O (Carbamate)

~136.0 Quaternary Aromatic (Z-group)

~128.5, ~128.0 Aromatic CHs (Z-group)

~67.0 CH₂ (Z-group)

~53.0 α-C (Norleucine)

~31.0 β-C (Norleucine)

~28.0 δ-C (Norleucine)

~25.5 CH₂ (Succinimide)

~22.0 γ-C (Norleucine)

~13.5 ε-C (Norleucine)

Interpretation:

The carbonyl carbons of the succinimide, ester, and carbamate groups will appear at the

downfield end of the spectrum. The aromatic carbons of the Z-group will be found in the 128-

136 ppm region. The aliphatic carbons of the norleucine side chain and the succinimide ring will

appear in the upfield region of the spectrum. The provided chemical shifts are based on data

from closely related compounds such as L-Norleucine, N-benzyloxycarbonyl-, benzyl ester.[5]

[6][7]

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Z-Nle-OSu in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.
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Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling

constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the

Z-Nle-OSu molecule.

Conclusion
The comprehensive spectroscopic analysis of Z-Nle-OSu using Mass Spectrometry, IR, and

NMR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure.

By understanding the expected spectral features outlined in this guide, researchers can

confidently verify the quality of their starting material, troubleshoot potential issues in their

reactions, and ensure the integrity of their final bioconjugates. The protocols provided offer a

starting point for the routine characterization of this and other activated amino acid derivatives,

promoting robust and reproducible science in the field of drug development and chemical

biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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